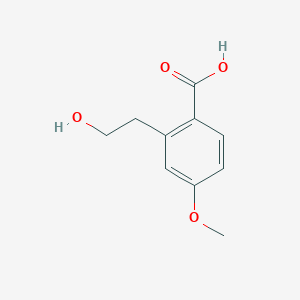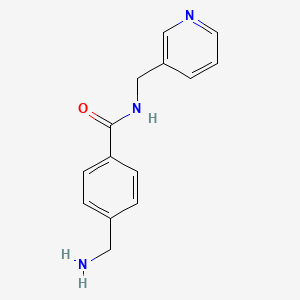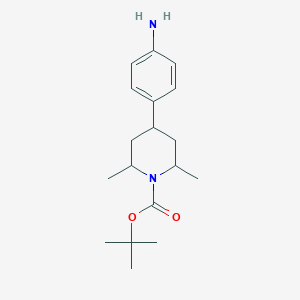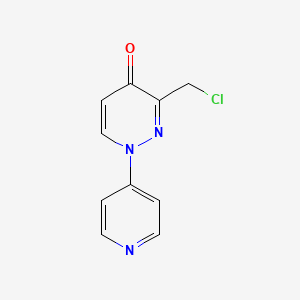
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring The presence of a chloromethyl group at the third position of the pyridazinone ring makes this compound particularly interesting for various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone precursor. One common method involves the reaction of 1-pyridin-4-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction Reactions: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino, thio, and alkoxy derivatives of the original compound.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Dihydropyridazinone derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyridazinone ring.
1-(Chloromethyl)-4-pyridazinone: Similar but with different substitution patterns on the pyridazinone ring.
4-Chloromethyl-1,2,3-triazole: Contains a triazole ring instead of a pyridazinone ring.
Uniqueness
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to the combination of its pyridazinone and pyridine rings, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8ClN3O |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-pyridin-4-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-9-10(15)3-6-14(13-9)8-1-4-12-5-2-8/h1-6H,7H2 |
Clave InChI |
LGVIRGJHPCHCDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N2C=CC(=O)C(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


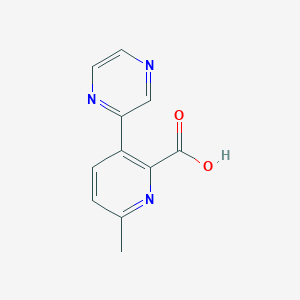
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
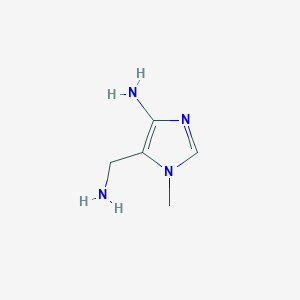
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
